molecular formula C11H11NO B13157970 N-(4-ethynylphenyl)propanamide

N-(4-ethynylphenyl)propanamide

Cat. No.: B13157970
M. Wt: 173.21 g/mol
InChI Key: QVRAKSUPNNPRCI-UHFFFAOYSA-N
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Description

Propanamide, N-(4-ethynylphenyl)-: is an organic compound with the molecular formula C11H11NO It is a derivative of propanamide where the amide nitrogen is substituted with a 4-ethynylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Propanamide, N-(4-ethynylphenyl)- can be synthesized through several methods. One common approach involves the reaction of 4-ethynylaniline with propanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: Propanamide, N-(4-ethynylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Propanamide, N-(4-ethynylphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of propanamide, N-(4-ethynylphenyl)- involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Propanamide: The parent compound without the ethynylphenyl substitution.

    N-(4-Bromophenyl)propanamide: A similar compound with a bromine substituent instead of an ethynyl group.

    N-(4-Methylphenyl)propanamide: A similar compound with a methyl substituent.

Comparison: Propanamide, N-(4-ethynylphenyl)- is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

N-(4-ethynylphenyl)propanamide

InChI

InChI=1S/C11H11NO/c1-3-9-5-7-10(8-6-9)12-11(13)4-2/h1,5-8H,4H2,2H3,(H,12,13)

InChI Key

QVRAKSUPNNPRCI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C#C

Origin of Product

United States

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